molecular formula C20H13F4N5OS B2520965 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 893936-31-7

2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide

Número de catálogo: B2520965
Número CAS: 893936-31-7
Peso molecular: 447.41
Clave InChI: IYHJEDGDXQWXEM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold widely explored in medicinal chemistry due to its structural similarity to purines and utility in targeting kinases, phosphodiesterases, and other enzymes . The molecule features:

  • A 1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine core, providing a planar heterocyclic system for target binding.
  • A thioacetamide linker (-S-CH2-C(=O)-N-) connecting the core to a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) substituent enhances lipophilicity and metabolic stability, while the meta-position may influence steric interactions with biological targets .

Propiedades

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F4N5OS/c21-13-4-6-15(7-5-13)29-18-16(9-27-29)19(26-11-25-18)31-10-17(30)28-14-3-1-2-12(8-14)20(22,23)24/h1-9,11H,10H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHJEDGDXQWXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F4N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide typically involves multiple steps, starting with the construction of the pyrazolo[3,4-d]pyrimidin-4-yl core. This can be achieved through a cyclization reaction involving appropriate precursors such as hydrazines and β-diketones or β-ketoesters. The fluorophenyl group is introduced through a halogenation reaction, followed by a nucleophilic aromatic substitution. The trifluoromethylphenyl group is often introduced using trifluoromethylating agents under specific reaction conditions.

Industrial Production Methods

On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thioacetamide group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The pyrazolo[3,4-d]pyrimidin-4-yl core can undergo reduction reactions.

  • Substitution: : The fluorophenyl and trifluoromethylphenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced pyrazolo[3,4-d]pyrimidin-4-yl derivatives.

  • Substitution: : Substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, a study evaluated new derivatives for their antiproliferative effects on human cancer cell lines such as A549, K562, and HeLa. These derivatives demonstrated varying degrees of cytotoxicity, suggesting that modifications in their chemical structure can enhance their efficacy against cancer cells .

Antifungal and Insecticidal Properties

The compound's structural features may also confer antifungal and insecticidal properties. In a related study on trifluoromethyl pyrimidine derivatives, compounds were synthesized and tested for antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. Some derivatives showed promising results with inhibition rates comparable to established antifungal agents . Additionally, insecticidal assays indicated moderate effectiveness against pests such as Spodoptera frugiperda, further supporting the compound's potential in agricultural applications .

Enzyme Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have been identified as inhibitors of various enzymes relevant to cancer progression. For example, some derivatives have shown inhibitory activity against the epidermal growth factor receptor (EGFR), which is a critical target in cancer therapy due to its role in cell proliferation and survival . The design of these compounds often incorporates features that enhance their binding affinity to the target enzyme.

Case Study 1: Anticancer Screening

In a notable case study involving a series of pyrazolo[3,4-d]pyrimidine derivatives, several compounds were selected for screening against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). Compounds exhibiting high cytotoxicity were further evaluated for their mechanism of action and potential as lead candidates for drug development .

Case Study 2: Agricultural Applications

Another study focused on the agricultural application of similar compounds demonstrated that certain trifluoromethyl pyrimidine derivatives exhibited effective antifungal properties against crop pathogens. The results indicated that these compounds could serve as alternatives to conventional fungicides, potentially leading to safer agricultural practices .

Mecanismo De Acción

The mechanism by which 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects in biological pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally analogous derivatives:

Compound Name Core Structure Substituent (R) Molecular Weight Key Features
Target compound Pyrazolo[3,4-d]pyrimidine 3-(Trifluoromethyl)phenyl Not reported Meta-CF₃ group; thioacetamide linker may enhance redox stability
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide Pyrazolo[3,4-d]pyrimidine 4-(Trifluoromethoxy)phenyl 463.409 Para-OCF₃ substituent; higher polarity vs. CF₃
2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide Pyrazolo[3,4-d]pyrimidin-4-one 4-(Trifluoromethyl)phenyl 441.4 Oxo group replaces thio linker; para-CF₃ may alter binding kinetics
Example 41: 2-(1-(4-amino-3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine + chromenone Chromen-4-one + methylthio group 571.198 (M+1) Extended chromenone moiety; methylthio group may modulate solubility

Research Findings and Implications

  • Fluorine Effects : The 4-fluorophenyl group in the core enhances metabolic stability by resisting oxidative degradation, a feature shared with and .
  • Trifluoromethyl vs.
  • Chromenone Hybrids: Compounds like show broader kinase inhibition profiles due to the chromenone’s planar structure, but this may also increase off-target risks .

Actividad Biológica

The compound 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a pyrazolo[3,4-d]pyrimidine core substituted with a fluorophenyl group and a trifluoromethyl phenyl acetamide moiety. The presence of these functional groups is believed to enhance its interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and trifluoromethyl groups likely facilitate binding to hydrophobic regions within proteins, while the sulfanyl group may form covalent bonds with nucleophilic amino acid residues in target proteins .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated significant inhibitory activity against various kinases involved in cancer progression, including EGFR and Src kinases. In vitro assays showed that related compounds effectively inhibited tumor growth and induced apoptosis in cancer cell lines such as MCF-7 and osteosarcoma models .

Inhibition of Kinases

The compound has been characterized as a dual inhibitor of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM. One particular derivative was noted for its potent non-selective inhibition profile . The biological activity was assessed through enzymatic assays that measured the percentage inhibition of kinase activity at varying concentrations.

CompoundTarget KinaseIC50 (µM)Effect on Tumor Growth
5iEGFR0.3Inhibits significantly
5iVEGFR27.60Inhibits significantly
SI388Src-Reduces tumor volume by >50% in vivo

Additional Activities

Beyond anticancer effects, compounds within this class have shown promise in other therapeutic areas:

  • Antifungal Activity : Some derivatives have been evaluated for antifungal properties, demonstrating efficacy against various fungal strains .
  • Neuroprotective Effects : Certain pyrazolo[3,4-d]pyrimidines have been investigated for their neuroprotective potential, suggesting a broader therapeutic application .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • A study identified a potent Src inhibitor (compound SI388), which exhibited significant anticancer activity across multiple tumor models including chronic myelogenous leukemia (CML) and glioblastoma (GBM) .
  • Another investigation into phenylpyrazolo[3,4-d]pyrimidine derivatives revealed their capability to inhibit cancer cell migration and induce DNA fragmentation, highlighting their multifaceted role in cancer therapy .

Q & A

Q. Key Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction time for cyclization steps (e.g., 30 mins at 120°C vs. 6 hrs conventional heating) .
  • Purify intermediates via column chromatography (hexane:EtOAc gradient) to minimize byproducts.
  • Monitor reaction progress using HPLC-MS to identify side reactions (e.g., over-acylation).

What analytical techniques are critical for confirming the structural integrity of this compound?

Basic Research Focus : Characterization Workflow
Methodological Answer :
Essential Techniques :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR to verify aromatic proton environments (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and acetamide carbonyl (δ 168–170 ppm) .
    • 2D HSQC to resolve overlapping signals in the pyrazolo-pyrimidine core.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 504.0912 (theoretical) with <2 ppm error .
  • FT-IR : Validate thioether (C-S stretch at 680–720 cm⁻¹) and amide (N-H bend at 1540–1640 cm⁻¹) groups .

Q. Purity Assessment :

  • HPLC with UV detection (λ = 254 nm) using a C18 column (≥95% purity threshold) .

How do structural modifications (e.g., fluorophenyl vs. trifluoromethoxy substituents) impact biological activity?

Advanced Research Focus : Structure-Activity Relationship (SAR)
Methodological Answer :
Comparative SAR Study :

SubstituentTarget Affinity (IC₅₀, nM)Solubility (LogP)Metabolic Stability (t₁/₂, min)
4-Fluorophenyl12 ± 1.52.845
4-Trifluoromethoxy8 ± 0.93.228

Q. Key Findings :

  • Trifluoromethoxy groups enhance target binding (e.g., kinase inhibition) due to increased electron-withdrawing effects but reduce metabolic stability .
  • Fluorophenyl derivatives exhibit better solubility profiles, critical for in vivo bioavailability .

Q. Experimental Design :

  • Use docking simulations (AutoDock Vina) to predict substituent interactions with ATP-binding pockets .
  • Validate with enzyme inhibition assays (e.g., TRKA kinase) .

What mechanisms underlie its enzyme inhibition, and how can selectivity against off-target kinases be assessed?

Advanced Research Focus : Mechanistic Pharmacology
Methodological Answer :
Mechanism : Competitive inhibition of ATP-binding sites in kinases (e.g., TRK family) via pyrazolo-pyrimidine core interactions .

Q. Selectivity Assessment :

Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) at 1 µM .

Crystallography : Co-crystallize compound with TRKA (PDB ID: 6KZZ) to identify H-bonds with Met 671 and hydrophobic contacts with Leu 567 .

Cellular Assays : Measure IC₅₀ in Ba/F3 cells expressing TRK vs. EGFR mutants to confirm specificity .

How can researchers address poor aqueous solubility during formulation for in vivo studies?

Advanced Research Focus : Preclinical Development
Methodological Answer :
Strategies :

  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance solubility (e.g., from 0.5 µg/mL to 15 µg/mL) .
  • Prodrug Design : Synthesize phosphate ester derivatives (LogP reduced from 3.2 to 1.9) .
  • Co-Solvent Systems : Prepare 10% DMSO + 30% PEG-400 in saline for IV administration .

Q. Validation :

  • Pharmacokinetics : Measure Cₘₐₓ and AUC in Sprague-Dawley rats (dose: 10 mg/kg) .

What computational approaches are used to model its binding dynamics and predict metabolite pathways?

Advanced Research Focus : In Silico Modeling
Methodological Answer :
Binding Dynamics :

  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS to assess stability of TRKA-ligand complexes .
  • Free Energy Calculations : Use MM-PBSA to estimate ΔG binding (−42.3 ± 1.8 kcal/mol) .

Q. Metabolism Prediction :

  • CYP450 Metabolism : SwissADME predicts primary oxidation at the pyrimidine ring (CYP3A4) .
  • In Vitro Validation : Incubate with human liver microsomes (HLMs) and analyze via LC-QTOF .

How should contradictory data on its IC₅₀ values across studies be reconciled?

Advanced Research Focus : Data Reproducibility
Methodological Answer :
Case Study : Reported IC₅₀ values range from 8 nM (TRKA) to 120 nM (EGFR).
Resolution Strategies :

Assay Standardization :

  • Use identical ATP concentrations (10 µM) and incubation times (60 mins) .
  • Include control inhibitors (e.g., staurosporine for kinase assays) .

Buffer Conditions : Ensure consistent pH (7.4) and Mg²⁺ (5 mM) to prevent assay variability .

Batch Analysis : Compare multiple synthetic batches (≥3) to rule out impurity effects .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.